molecular formula C21H24N2O6 B554492 N,N'-Dicarbobenzyloxy-L-ornithine CAS No. 13594-49-5

N,N'-Dicarbobenzyloxy-L-ornithine

Cat. No. B554492
CAS RN: 13594-49-5
M. Wt: 400.4 g/mol
InChI Key: VBENHRFIEOLOJJ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Dicarbobenzyloxy-L-ornithine is a chemical compound with the linear formula C21H24N2O6 . It has a molecular weight of 400.435 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N,N’-Dicarbobenzyloxy-L-ornithine is represented by the linear formula C21H24N2O6 . The InChI representation of its structure is InChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-15-17-10-5-2-6-11-17)12-7-13-22-20(26)28-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,22,26)(H,23,27)(H,24,25)/t18-/m1/s1 .

Scientific Research Applications

  • N,N'-Dicarbobenzyloxy-L-ornithine is used in the synthesis of certain peptides. It serves as a key intermediate in the synthesis of dipeptides related to gramicidin S, which is crucial for studying the structure of gramicidin S (Synge, 1948).

  • It's instrumental in studies on ornithine transcarbamoylase, an enzyme in arginine biosynthesis and the urea cycle. Research on human ornithine transcarbamoylase, complexed with the bisubstrate analog N-phosphonacetyl-L-ornithine, provides insights into deleterious mutations that cause clinical hyperammonia (Shi et al., 1998).

  • Its applications extend to metabolic engineering, as seen in studies aimed at improving L-ornithine production in microorganisms like Corynebacterium crenatum. This involves tweaking L-ornithine biosynthetic pathways and exploring the effects of transacetylation (Shu et al., 2018).

  • In biochemical research, it's used to synthesize Nδ-Hydroxyornithine, offering insights into the chemical properties and potential applications of Nδ-hydroxy-L-ornithine and its derivatives (Isowa et al., 1972).

  • It's also relevant in the study of novel amino acids, such as in the discovery and characterization of N5-(1-carboxyethyl)-ornithine in Streptococcus lactis (Thompson et al., 1986).

Safety And Hazards

Sigma-Aldrich provides N,N’-Dicarbobenzyloxy-L-ornithine to researchers as-is and makes no representation or warranty whatsoever with respect to this product . Researchers are responsible for confirming the product’s identity and/or purity .

properties

IUPAC Name

(2R)-2,5-bis(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-15-17-10-5-2-6-11-17)12-7-13-22-20(26)28-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,22,26)(H,23,27)(H,24,25)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBENHRFIEOLOJJ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2,5-bis(phenylmethoxycarbonylamino)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM SAYER - 1967 - search.proquest.com
* SUMMARY* The isolation and structural elucidation of fusari-nines A and B, two-N-hydroxyornithine-containing hydroxamic acids produced by Fusarium roseum, are described. …
Number of citations: 2 search.proquest.com

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